molecular formula C16H12N6 B13964293 Pyrazolo[1,5-b]pyridazine deriv. 16

Pyrazolo[1,5-b]pyridazine deriv. 16

Cat. No.: B13964293
M. Wt: 288.31 g/mol
InChI Key: LIYXXFOSHNQSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-b]pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. Pyrazolo[1,5-b]pyridazine derivative 16, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyridazine ring .

Industrial Production Methods: Industrial production of pyrazolo[1,5-b]pyridazine derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazine derivative 16 involves its interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-b]pyridazine derivative 16 stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature allows for diverse functionalization and interaction with various molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21)

InChI Key

LIYXXFOSHNQSRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.